molecular formula C18H12ClF3N2S B2748116 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide CAS No. 339101-99-4

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Cat. No.: B2748116
CAS No.: 339101-99-4
M. Wt: 380.81
InChI Key: VCADQUXKLFFGIO-UHFFFAOYSA-N
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Description

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and at the 2-position with a 3-chlorobenzylthio moiety.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2S/c19-16-6-1-3-12(7-16)11-25-17-23-9-14(10-24-17)13-4-2-5-15(8-13)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCADQUXKLFFGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Antifungal Properties

Research indicates that compounds with similar structural motifs exhibit antifungal properties by inhibiting key enzymes involved in fungal metabolism. For instance, the compound has shown effectiveness against various fungal pathogens by targeting succinate dehydrogenase (SDH), which is crucial for mitochondrial respiration in fungi. The following table summarizes the antifungal activity of related compounds:

Compound NameTarget PathogenEC50 (µg/mL)
Compound ABotrytis cinerea14.44
Compound BFusarium graminearum<25

These findings suggest that the trifluoromethyl group enhances the compound's potency against fungal pathogens, making it a candidate for agricultural applications as a fungicide.

Anticancer Activity

The anticancer potential of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide has also been investigated. In vitro studies indicate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 glioblastoma cells. Key findings include:

  • IC50 Values : Approximately 25.72 ± 3.95 µM against MCF-7 cell lines.
  • Mechanism of Action : Flow cytometry results demonstrate that the compound accelerates apoptosis in a dose-dependent manner, suggesting activation of intrinsic apoptotic pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic routes. One common approach includes:

  • Formation of the Pyrimidine Ring : Utilizing appropriate precursors and reaction conditions.
  • Introduction of the Chlorobenzyl Group : Achieved through nucleophilic substitution reactions.
  • Addition of the Trifluoromethyl Phenyl Group : This step often involves electrophilic aromatic substitution or similar methodologies.

These methods highlight the compound's synthetic complexity and potential for modification, allowing for the exploration of various derivatives with enhanced biological activities .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • A study published in the New Journal of Chemistry reported on derivatives with similar structures demonstrating significant antifungal activity against Botrytis cinerea and Fusarium graminearum, supporting its potential use in crop protection .
  • Another investigation focused on its anticancer properties, revealing that modifications to the structure could lead to improved potency against specific cancer cell lines, emphasizing the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide involves its interaction with molecular targets through its aromatic rings and sulfide linkage. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrimidine core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Key Compounds :

4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide (CAS 339101-83-6)

  • Substituent: 4-methylbenzyl (electron-donating group)
  • Molecular Weight: ~360.3 g/mol (calculated from C₁₉H₁₅F₃N₂S)
  • Properties: Increased hydrophobicity due to the methyl group; may exhibit enhanced membrane permeability compared to the chloro analog .

Table 1: Substituent Effects on Pyrimidinyl Sulfides

Compound Substituent Electronic Effect Molecular Weight (g/mol) Key Property Differences
4-Methylbenzyl analog 4-CH₃ Electron-donating ~360.3 Higher hydrophobicity
3-Chlorobenzyl analog 3-Cl Electron-withdrawing ~380.8 Enhanced electrophilicity

Variations in the Sulfide Side Chain

Key Compounds :

2-(Allylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339101-29-0)

  • Substituent: Allyl (aliphatic chain)
  • Molecular Weight: 296.31 g/mol
  • Properties: Reduced steric hindrance compared to aromatic benzyl groups; lower molecular weight may improve solubility in polar solvents .

Table 2: Sulfide Side Chain Comparison

Compound Side Chain Molecular Weight (g/mol) Key Feature
Allylsulfanyl analog Allyl 296.31 Aliphatic, flexible chain
3-Chlorobenzyl analog Aromatic ~380.8 Rigid, π-π interactions

Core Heterocycle and Aryl Group Modifications

Key Compounds :

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core: Pyrazole (instead of pyrimidine)
  • Properties: Pyrazole’s smaller ring size may reduce steric bulk but limit hydrogen-bonding opportunities compared to pyrimidine .

2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide (CAS 340741-04-0)

  • Substituent: 4-chlorophenyl (vs. 3-CF₃-phenyl)
  • Properties: Chlorine’s electronegativity vs. CF₃’s lipophilicity; the latter improves bioavailability .

Table 3: Heterocycle and Aryl Group Impact

Compound Core Aryl Group Key Functional Difference
Pyrazole analog Pyrazole 3-CF₃-phenyl Reduced hydrogen-bonding capacity
3-Chlorobenzyl pyrimidinyl sulfide Pyrimidine 3-CF₃-phenyl Enhanced binding versatility

Research Findings and Implications

  • Electron-Withdrawing vs.
  • Biological Relevance : The trifluoromethyl group’s presence aligns with trends in medicinal chemistry, where CF₃ is often used to optimize pharmacokinetic properties .
  • Synthetic Flexibility : Allyl and benzyl sulfide derivatives demonstrate the tunability of pyrimidinyl sulfides for applications ranging from agrochemicals to pharmaceuticals .

Biological Activity

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, also known by its CAS number 339101-99-4, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H12ClF3N2SC_{18}H_{12}ClF_3N_2S, with a molar mass of 380.81 g/mol. The structure features a pyrimidine core substituted with a chlorobenzyl group and a trifluoromethyl phenyl moiety, which significantly influences its lipophilicity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Compounds with similar structural motifs have shown efficacy against various bacterial strains and fungi. For instance, the presence of the oxadiazole and triazole rings in related compounds is often linked to enhanced pharmacological properties, including anti-inflammatory and anticancer activities .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure HighlightsBiological Activity
1-(2-Chlorobenzyl)-3-(trifluoromethyl)phenylureaContains urea linkageAntimicrobial
5-(Trifluoromethyl)-1H-pyrazolePyrazole ringAnti-inflammatory
4-Chloro-N-(trifluoromethyl)benzamideAmide linkageAnticancer

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors involved in microbial resistance mechanisms. Molecular docking studies suggest that it may bind to target sites within microbial cells, inhibiting their growth and proliferation .

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate anticancer properties. For example, pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. Notably, some compounds exhibit selectivity towards cancer cells while sparing normal cells, suggesting a therapeutic window for potential drug development .

Case Study: Inhibition of Tumor Growth
In a study involving MDA-MB-231 triple-negative breast cancer cells, related compounds showed significant inhibition of cell proliferation with IC50 values ranging from 0.87 to 12.91 μM. These results indicate promising potential for further development as anticancer agents .

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